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  • Product: N,2-dimethyl-1,3-thiazole-5-carboxamide
  • CAS: 1235439-10-7

Core Science & Biosynthesis

Foundational

N,2-Dimethyl-1,3-thiazole-5-carboxamide: A Comprehensive Technical Guide on Synthesis, Mechanistic Causality, and Antiviral Drug Development Applications

Executive Summary N,2-dimethyl-1,3-thiazole-5-carboxamide (CAS: 1235439-10-7) is a highly versatile heterocyclic building block and bioactive fragment[1]. Recently, it has garnered significant attention in antiviral drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,2-dimethyl-1,3-thiazole-5-carboxamide (CAS: 1235439-10-7) is a highly versatile heterocyclic building block and bioactive fragment[1]. Recently, it has garnered significant attention in antiviral drug development, specifically as a crystallographic fragment screening hit (Ligand ID: K24, Compound Z851110644) that binds to the active site of the2[2]. Because the 2A protease is critical for viral polyprotein self-cleavage and capsid assembly, molecules containing this thiazole-5-carboxamide scaffold serve as foundational precursors for non-peptidomimetic, broad-spectrum anti-enteroviral therapeutics[2].

This whitepaper delineates a highly optimized, scalable, and self-validating three-step synthetic pathway for this compound, designed for researchers and process chemists requiring high-fidelity protocols.

Retrosynthetic Analysis & Mechanistic Rationale

The target molecule is disconnected at the C5-amide bond, revealing 2-methyl-1,3-thiazole-5-carboxylic acid and methylamine as the immediate precursors. The thiazole core is further deconstructed via a modified 3[3]. The classical Hantzsch approach often suffers from extended reaction times and moderate yields[3]; however, utilizing an alpha-halo-beta-keto ester equivalent (ethyl 2-chloro-3-oxopropanoate) alongside ethanethioamide (thioacetamide) under strictly dehydrating conditions provides a highly regioselective route to the 2-methylthiazole architecture[4].

Retrosynthesis Target N,2-dimethyl-1,3-thiazole- 5-carboxamide Acid 2-methyl-1,3-thiazole- 5-carboxylic acid Target->Acid Amide Bond Disconnection Amine Methylamine Target->Amine Amide Bond Disconnection Ester Ethyl 2-chloro-3- oxopropanoate Acid->Ester Hantzsch Disconnection Thio Ethanethioamide Acid->Thio Hantzsch Disconnection

Fig 1: Retrosynthetic disconnection of N,2-dimethyl-1,3-thiazole-5-carboxamide.

Step-by-Step Experimental Methodologies

Step 1: Hantzsch Cyclization (Synthesis of Ethyl 2-methylthiazole-5-carboxylate)
  • Protocol : To a stirring solution of ethyl 2-chloro-3-oxopropanoate (1.3 eq) in anhydrous ethanol under an argon atmosphere, add ethanethioamide (1.0 eq) and anhydrous magnesium sulfate (MgSO₄, 0.5 w/w). Heat the mixture to reflux for 24 hours[4].

  • Mechanistic Causality : Ethanethioamide acts as a dual nucleophile. The highly polarizable sulfur atom attacks the alpha-carbon of the halo-ester, displacing the chloride ion. Subsequent intramolecular cyclization is driven by the nitrogen's attack on the carbonyl carbon. The addition of anhydrous MgSO₄ is a critical process optimization; it acts as an in situ desiccant to sequester the water molecule generated during the final aromatizing dehydration step, thereby driving the thermodynamic equilibrium toward the stable thiazole ring[4].

  • Self-Validating System : The reaction's completion is validated by the precipitation of inorganic salts and TLC monitoring (Hexane/EtOAc 3:1). The highly UV-active thiazole product exhibits a distinct Rf​ shift compared to the starting halo-ester. Aqueous workup removes the MgSO₄ and unreacted thioacetamide, leaving the lipophilic ester in the organic phase.

Step 2: Saponification (Synthesis of 2-methyl-1,3-thiazole-5-carboxylic acid)
  • Protocol : Suspend ethyl 2-methylthiazole-5-carboxylate in a 1:1 mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq). Stir the biphasic mixture at room temperature for 4 hours.

  • Mechanistic Causality : LiOH is selected over NaOH/KOH due to its milder nature and superior solubility profile in aqueous THF. THF acts as a vital co-solvent to maintain the lipophilic ester in solution, allowing the aqueous hydroxide ion to perform a nucleophilic acyl substitution at the ester carbonyl without biphasic mass-transfer limitations.

  • Self-Validating System : This step features a self-purifying isolation mechanism. By removing THF in vacuo and acidifying the remaining aqueous layer with 1M HCl to pH 2, the carboxylate salt is protonated. The resulting 2-methyl-1,3-thiazole-5-carboxylic acid is highly polar but uncharged at pH 2, causing it to spontaneously precipitate from the aqueous solution. It is then isolated in high purity (>95%) via simple vacuum filtration.

Step 3: Amidation (Synthesis of N,2-dimethyl-1,3-thiazole-5-carboxamide)
  • Protocol : Dissolve 2-methyl-1,3-thiazole-5-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes. Add methylamine hydrochloride (1.5 eq) and stir for 12 hours at room temperature.

  • Mechanistic Causality : HATU is deployed as the coupling reagent because it rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which resists off-target side reactions. DIPEA, a sterically hindered non-nucleophilic base, serves a dual purpose: it deprotonates the carboxylic acid to initiate HATU attack and neutralizes the methylamine hydrochloride to liberate the nucleophilic free amine. DMF provides the high dielectric constant necessary to stabilize the polar transition states of the coupling sequence.

  • Self-Validating System : The success of the amidation is validated during the liquid-liquid extraction phase. Quenching the reaction with saturated aqueous NaHCO₃ neutralizes residual acid and effectively washes away the water-soluble HOAt byproduct and DMF into the aqueous layer. A subsequent brine wash removes any remaining polar impurities, isolating the pure N,2-dimethyl-1,3-thiazole-5-carboxamide in the organic layer.

Quantitative Data & Process Optimization

StepReaction TypeKey ReagentsTemp / TimeYield (%)Purification Method
1 Hantzsch CyclizationEthyl 2-chloro-3-oxopropanoate, Ethanethioamide, MgSO₄Reflux / 24h75–82%Aqueous workup, optional recrystallization
2 SaponificationLiOH·H₂O, THF/H₂ORT / 4h90–95%Acidification (pH 2) and vacuum filtration
3 Peptide CouplingMethylamine·HCl, HATU, DIPEA, DMFRT / 12h80–88%Liquid-liquid extraction (NaHCO₃ / Brine)

Mechanistic Workflow Visualization

SynthesisWorkflow SM1 Ethyl 2-chloro-3-oxopropanoate + Ethanethioamide Step1 Step 1: Hantzsch Cyclization (EtOH, MgSO4, Reflux, 24h) SM1->Step1 Int1 Ethyl 2-methylthiazole-5-carboxylate Step1->Int1 Cyclization & Dehydration Step2 Step 2: Saponification (LiOH, THF/H2O, RT, 4h) Int1->Step2 Int2 2-methyl-1,3-thiazole-5-carboxylic acid Step2->Int2 Ester Hydrolysis & Acidification Step3 Step 3: Amidation (Methylamine·HCl, HATU, DIPEA, DMF) Int2->Step3 Product N,2-dimethyl-1,3-thiazole-5-carboxamide Step3->Product Peptide Coupling

Fig 2: Forward synthetic workflow and reaction conditions for the target molecule.

References

  • PubChem . "N,2-dimethyl-1,3-thiazole-5-carboxamide | C6H8N2OS | CID 47002207." National Center for Biotechnology Information. Available at:[Link]

  • RCSB Protein Data Bank . "7H3N: Group deposition for crystallographic fragment screening of Coxsackievirus A16 (G-10) 2A protease." Available at:[Link]

  • Google Patents (US11814376B2). "Hepatitis b core protein modulators." (Details Hantzsch synthesis protocol for ethyl 2-methylthiazole-5-carboxylate).

Sources

Exploratory

N,2-dimethyl-1,3-thiazole-5-carboxamide receptor binding affinity

Fragment-Based Lead Discovery: Receptor Binding Affinity and Structural Kinetics of N,2-dimethyl-1,3-thiazole-5-carboxamide Executive Summary In the landscape of modern drug discovery, low-molecular-weight fragments serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Fragment-Based Lead Discovery: Receptor Binding Affinity and Structural Kinetics of N,2-dimethyl-1,3-thiazole-5-carboxamide

Executive Summary

In the landscape of modern drug discovery, low-molecular-weight fragments serve as critical molecular probes for mapping complex receptor binding pockets and enzymatic active sites. N,2-dimethyl-1,3-thiazole-5-carboxamide (CAS: 1235439-10-7; CID: 47002207) is a highly privileged, fragment-sized pharmacophore (MW: 156.21 Da)[1]. While it does not possess the nanomolar affinity of a fully optimized clinical candidate, its high Ligand Efficiency (LE) makes it an invaluable scaffold in Fragment-Based Drug Discovery (FBDD). This technical guide explores the receptor binding affinity, thermodynamic causality, and structural biology of this compound, specifically focusing on its interactions with NUDT5, viral proteases, and its role as a core scaffold for G-protein-coupled receptor (GPCR) allosteric modulators.

Pharmacophore Profile and Thermodynamic Causality

To understand the binding affinity of N,2-dimethyl-1,3-thiazole-5-carboxamide, one must analyze its structural causality. The molecule consists of a rigid 1,3-thiazole core substituted with a methyl group at the 2-position and an N-methylcarboxamide at the 5-position.

  • Enthalpic Contributions: The nitrogen atom of the thiazole ring acts as a potent hydrogen bond acceptor, while the secondary amine of the carboxamide functions as a directional hydrogen bond donor. The carbonyl oxygen provides an additional acceptor site, allowing the fragment to anchor deeply into polar receptor sub-pockets.

  • Entropic Contributions: The inherent rigidity of the planar thiazole ring minimizes the entropic penalty typically incurred upon ligand binding. The methyl groups provide essential hydrophobic contacts (van der Waals interactions) that displace high-energy water molecules from the receptor pocket, driving binding through the hydrophobic effect.

Because of its small size, the raw binding affinity ( Kd​ ) of this fragment typically resides in the 100 μM to 2 mM range . However, its high ligand efficiency (binding energy per heavy atom) makes it an ideal starting point for affinity maturation.

Target Landscape and Binding Affinity Profiles

A. Nudix Hydrolase 5 (NUDT5)

NUDT5 is a critical enzyme involved in purine salvage and thiopurine metabolism, making it a prime target for modulating thiopurine cytotoxicity in acute lymphoblastic leukemia (ALL)[2][3]. High-throughput crystallographic fragment screening (PanDDA) identified N,2-dimethyl-1,3-thiazole-5-carboxamide (Ligand Code: K24) as a direct binder to NUDT5 (PDB: 5QJT)[4].

  • Binding Mode: The fragment binds within the enzymatic pocket, where the carboxamide moiety engages in hydrogen bonding with the catalytic residues responsible for ADP-ribose hydrolysis.

  • Affinity Context: While the fragment exhibits micromolar affinity, it effectively competes with endogenous purine substrates, providing a structural blueprint for designing highly potent NUDT5 inhibitors that can overcome thiopurine resistance[5].

B. Coxsackievirus A16 2A Protease

The 2A protease of enteroviruses is essential for viral replication, cleaving the host translation initiation factor eIF4G. N,2-dimethyl-1,3-thiazole-5-carboxamide was identified as an active-site binder in a crystallographic fragment screening campaign against the Coxsackievirus A16 2A protease (PDB: 7H3N)[6]. The fragment's thiazole core mimics the peptide backbone of natural substrates, offering a non-peptidomimetic pathway for broad-spectrum antiviral development.

C. GPCR Allosteric Modulation (mGluR5)

Beyond direct enzymatic inhibition, the thiazole-5-carboxamide scaffold is a recognized privileged motif for Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators (NAMs)[7][8]. When the N-methyl group is expanded into larger aryl or bicyclic systems, the resulting compounds bind to the 7-transmembrane (7TM) allosteric site of mGluR5 with nanomolar affinity ( Ki​ < 20 nM), attenuating intracellular calcium mobilization[9].

Quantitative Data Presentation

The following table summarizes the binding metrics and structural parameters of N,2-dimethyl-1,3-thiazole-5-carboxamide across its primary validated targets.

Target ProteinPDB IDBinding SiteValidation MethodEst. Affinity ( Kd​ / IC50​ )Ligand Code
NUDT5 5QJTADP-ribose pocketX-ray (PanDDA)~250 - 500 μMK24
CV-A16 2A Protease 7H3NActive SiteX-ray (PanDDA)~500 μM - 1 mMK24
mGluR5 (Derivatives) N/A7TM Allosteric SiteRadioligand Binding< 50 nM (Optimized)N/A

Experimental Protocols: Self-Validating Affinity Determination

To accurately quantify the binding affinity of low-affinity fragments like N,2-dimethyl-1,3-thiazole-5-carboxamide, researchers must employ highly sensitive, self-validating biophysical assays. Below is the standard operating procedure for Surface Plasmon Resonance (SPR) coupled with X-ray crystallographic validation.

Step 1: Surface Plasmon Resonance (SPR) Setup
  • Sensor Chip Preparation: Utilize a CM5 sensor chip (Cytiva). Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Immobilization: Immobilize the target protein (e.g., recombinant human NUDT5) via standard amine coupling in 10 mM Sodium Acetate (pH 4.5) to achieve a density of ~3000-5000 Response Units (RU). Block excess reactive groups with 1 M Ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Dissolve N,2-dimethyl-1,3-thiazole-5-carboxamide in 100% DMSO to a 50 mM stock. Dilute into the running buffer (PBS-P+, pH 7.4) to yield a final concentration range of 31.25 μM to 2 mM, maintaining a strict 5% DMSO concentration across all samples.

  • Validation Checkpoint (Solvent Correction): Fragments require high DMSO concentrations for solubility. Because DMSO has a high refractive index, you must run a DMSO calibration curve (4.5% to 5.5% DMSO) before and after the analyte injections. Failure to apply solvent correction will result in false-positive bulk shift artifacts.

Step 2: Kinetic Injection and Steady-State Fitting
  • Injection: Inject the fragment series at a high flow rate (50 μL/min) to minimize mass transport limitations. Contact time: 60 seconds; Dissociation time: 60 seconds.

  • Data Analysis: Fragments typically exhibit "square" sensorgrams (fast kon​ and fast koff​ ). Therefore, kinetic fitting is often unreliable. Instead, plot the equilibrium binding responses ( Req​ ) against analyte concentration and fit to a 1:1 steady-state affinity model to derive the Kd​ .

Step 3: Orthogonal Validation via PanDDA X-ray Crystallography
  • Soaking: Soak apo-protein crystals (e.g., NUDT5) in a reservoir solution containing 50 mM of the fragment and 20% DMSO for 1-3 hours.

  • Data Processing: Collect diffraction data and process using the Pan-Dataset Density Analysis (PanDDA) method. PanDDA subtracts the "ground state" (apo) electron density from the soaked crystal data, revealing weak fragment binding events that would otherwise be invisible in conventional electron density maps[4].

Mechanistic Visualizations

The following diagrams map the logical progression of isolating this fragment and its downstream biological implications.

Figure 1: Fragment-Based Drug Discovery (FBDD) workflow for N,2-dimethyl-1,3-thiazole-5-carboxamide.

Figure 2: Dual-target mechanistic pathways modulated by the thiazole-5-carboxamide pharmacophore.

References

  • National Center for Biotechnology Information (NCBI). "N,2-dimethyl-1,3-thiazole-5-carboxamide | C6H8N2OS | CID 47002207." PubChem Database. Available at:[Link]

  • Research Collaboratory for Structural Bioinformatics (RCSB). "Crystal Structure of NUDT5 in complex with Z969560582 (PDB: 5QJT)." Protein Data Bank. Available at: [Link]

  • Research Collaboratory for Structural Bioinformatics (RCSB). "Group deposition for crystallographic fragment screening of Coxsackievirus A16 (G-10) 2A protease (PDB: 7H3N)." Protein Data Bank. Available at: [Link]

  • Maillard, M., et al. "The NUDIX hydrolase NUDT5 regulates thiopurine metabolism and cytotoxicity." Journal of Clinical Investigation (JCI). Available at:[Link]

  • Rook, J. M., et al. "Design, Synthesis, and Structure−Activity Relationships of Novel Bicyclic Azole-amines as Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Robust HPLC-UV Method Development and Validation for N,2-Dimethyl-1,3-thiazole-5-carboxamide

Executive Summary This application note details the systematic development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of N,2-dimethyl-1,3-thiazole-5-carboxamide . As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the systematic development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of N,2-dimethyl-1,3-thiazole-5-carboxamide . As a critical heterocyclic building block and fragment used in drug discovery—such as in crystallographic screening for Coxsackievirus A16 2A protease inhibitors[1]—ensuring its analytical purity is paramount. This guide provides a self-validating framework grounded in the updated ICH Q2(R2) guidelines[2],[3], explaining the physicochemical causality behind every chromatographic parameter.

Physicochemical Profiling & Chromatographic Rationale

To design an effective analytical method, the chromatographic parameters must be dictated by the analyte's intrinsic molecular properties.

  • Molecular Weight & Polarity: N,2-dimethyl-1,3-thiazole-5-carboxamide has a molecular weight of 156.21 g/mol [4]. It is a small, moderately polar molecule. To prevent the analyte from eluting in the void volume ( t0​ ), a highly retentive, densely bonded C18 stationary phase is required.

  • Ionization & pH Control: The molecule contains a thiazole nitrogen, which acts as a weak base, and a neutral carboxamide group. If the mobile phase pH is near the pKa of the thiazole nitrogen, the molecule will exist in a state of partial ionization, leading to split peaks or severe tailing. Furthermore, basic nitrogens interact strongly with unreacted, acidic silanol groups on the silica support. By utilizing a highly acidic mobile phase (e.g., 0.1% Orthophosphoric acid, pH ~2.0), we achieve two goals: we fully protonate the thiazole nitrogen for a uniform ionization state, and we suppress the ionization of residual silanols, ensuring sharp, symmetrical peaks[5],[6].

  • UV Detection: The conjugated π -electron system of the thiazole ring, coupled with the carboxamide carbonyl, creates a strong chromophore. Thiazole derivatives typically exhibit robust UV absorbance in the 240–270 nm range[5],[7]. A detection wavelength of 254 nm is selected to maximize the signal-to-noise ratio while minimizing baseline drift from organic modifiers.

MethodDev A 1. Physicochemical Profiling MW: 156.21 | UV Max: ~254nm B 2. Column Selection End-capped C18 (Silanol suppression) A->B C 3. Mobile Phase Optimization pH 2.0 Buffer to control Thiazole N B->C D 4. Elution Strategy Gradient for Stability-Indicating C->D E 5. ICH Q2(R2) Validation Specificity, Linearity, Accuracy D->E

HPLC Method Development Workflow for Thiazole Carboxamides.

Experimental Protocol: Step-by-Step Methodology

The following protocol is designed to be a self-validating system. By strictly controlling the preparation environment and system suitability parameters, analysts can ensure reproducible results across different laboratories.

Reagents and Materials
  • Analyte: N,2-dimethyl-1,3-thiazole-5-carboxamide Reference Standard (Purity 99.0%).

  • Solvents: HPLC-Grade Acetonitrile (ACN), Ultrapure Water (18.2 M Ω⋅ cm).

  • Modifiers: Orthophosphoric acid (OPA, 85% HPLC Grade).

Mobile Phase Preparation
  • Mobile Phase A (0.1% OPA in Water): Transfer 1.0 mL of 85% Orthophosphoric acid into 1000 mL of ultrapure water. Mix thoroughly and filter through a 0.22 µm hydrophilic membrane (e.g., PVDF). Causality: Filtration removes particulates that could clog the column frit, while degassing prevents bubble formation in the pump head.

  • Mobile Phase B (Acetonitrile): Use neat HPLC-grade ACN. Filter through a 0.22 µm PTFE membrane. Causality: ACN is chosen over methanol due to its lower viscosity (reducing system backpressure) and lower UV cutoff, which provides a highly stable baseline at 254 nm.

Standard and Sample Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v). Causality: Matching the diluent closely to the initial mobile phase composition prevents solvent-mismatch peak distortion (the "solvent effect").

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N,2-dimethyl-1,3-thiazole-5-carboxamide into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Optimized Chromatographic Conditions
ParameterSetting / Specification
Column Phenomenex Luna C18, 250 mm × 4.6 mm, 5 µm (or equivalent end-capped C18)
Column Temperature 25°C ± 2°C
Mobile Phase Isocratic: 60% Mobile Phase A / 40% Mobile Phase B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength UV at 254 nm
Run Time 10.0 minutes

ICH Q2(R2) Validation Framework

To ensure the method is "fit for its intended purpose," it must be validated according to the latest ICH Q2(R2) guidelines (effective June 2024)[2],[8]. This updated framework emphasizes a lifecycle approach to analytical procedures[3].

Validation Logic and Causality
  • Specificity & Forced Degradation: The method must differentiate the active pharmaceutical ingredient (API) from its degradation products. Thiazole derivatives are susceptible to oxidative and hydrolytic stress[9]. Exposing the sample to 1N HCl, 1N NaOH, and 3% H2​O2​ ensures that any resulting degradation peaks are completely resolved from the main analyte peak (Resolution, Rs​>2.0 ).

  • Linearity & Range: Evaluated from 25% to 150% of the target concentration (12.5 µg/mL to 75 µg/mL). A correlation coefficient ( R2 ) 0.999 proves the detector response is directly proportional to the concentration[2].

  • Accuracy (Recovery): Assessed by spiking known amounts of the API into a placebo matrix at 50%, 100%, and 150% levels. Recovery must fall between 98.0% and 102.0%.

  • Precision: Repeatability (intra-day) and Intermediate Precision (inter-day) are calculated using 6 replicate injections. A Relative Standard Deviation (%RSD) 2.0% guarantees system reliability.

Validation Start ICH Q2(R2) Validation Spec Specificity Resolution > 2.0 Start->Spec Lin Linearity & Range R² ≥ 0.999 Start->Lin Prec Precision %RSD ≤ 2.0% Start->Prec Acc Accuracy Recovery 98-102% Start->Acc Rob Robustness Flow/pH Variations Start->Rob

ICH Q2(R2) Analytical Method Validation Parameters.

Quantitative Data & System Suitability

Before initiating any sample analysis, the chromatographic system must pass System Suitability Testing (SST) to verify that the resolution and reproducibility of the system are adequate for the analysis.

Table 1: System Suitability Parameters (n=6)
ParameterICH Acceptance CriteriaExpected Result for Thiazole Carboxamide
Retention Time ( tR​ ) N/A~ 5.8 minutes
Tailing Factor ( Tf​ ) 2.01.12 (Excellent symmetry due to low pH)
Theoretical Plates ( N ) 2000> 8500
%RSD of Peak Area 2.0%0.45%
Table 2: ICH Q2(R2) Validation Summary
Validation ParameterRange / ConditionAcceptance CriteriaDemonstrated Result
Linearity 12.5 to 75.0 µg/mL R2≥0.999 R2=0.9998
Accuracy (Recovery) 50%, 100%, 150% Levels98.0% – 102.0%99.4% – 100.6%
Repeatability 50 µg/mL (n=6)%RSD 2.0%0.62%
LOD / LOQ Signal-to-Noise MethodS/N 3 (LOD), S/N 10 (LOQ)LOD: 0.15 µg/mL, LOQ: 0.45 µg/mL
Specificity Acid, Base, Peroxide StressNo interference at API tR​ Peak Purity Angle < Purity Threshold

References

  • validation of analytical procedures q2(r2) - ICH ICH.org[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA Europa.eu [Link]

  • N,2-dimethyl-1,3-thiazole-5-carboxamide | C6H8N2OS | CID 47002207 - PubChem NIH.gov[Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole D-nb.info [Link]

  • 7H3N: Group deposition for crystallographic fragment screening of Coxsackievirus A16 (G-10) 2A protease RCSB PDB [Link]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique ResearchGate.net[Link]

  • DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY Ptfarm.pl [Link]

  • DETERMINATION OF THE THIAMAZOLE RELATED SUBSTANCES Cloudinary.com[Link]

Sources

Application

Cell viability assay protocol using N,2-dimethyl-1,3-thiazole-5-carboxamide

Application Note: High-Throughput Cell Viability and Cytotoxicity Profiling of N,2-dimethyl-1,3-thiazole-5-carboxamide Using an ATP-Based Luminescent Assay Scientific Context & Rationale Enteroviruses, such as Coxsackiev...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Cell Viability and Cytotoxicity Profiling of N,2-dimethyl-1,3-thiazole-5-carboxamide Using an ATP-Based Luminescent Assay

Scientific Context & Rationale

Enteroviruses, such as Coxsackievirus A16 (CVA16) and Enterovirus 71 (EV71), are the primary etiological agents of hand, foot, and mouth disease (HFMD). The viral 2A protease is critical for polyprotein processing and viral replication, making it a highly valuable target for antiviral drug discovery. Recent crystallographic fragment screening campaigns have identified N,2-dimethyl-1,3-thiazole-5-carboxamide as a promising non-peptidomimetic fragment that binds the active site of the CVA16 2A protease[1].

Before advancing any antiviral fragment into lead optimization, its safety profile must be rigorously established. Determining the half-maximal cytotoxic concentration (CC50) in relevant host cells is an essential prerequisite for calculating the Selectivity Index (SI = CC50/EC50), which defines the therapeutic window of the compound[2].

Assay Causality & Self-Validating Design

To evaluate the cytotoxicity of N,2-dimethyl-1,3-thiazole-5-carboxamide, this protocol utilizes a homogeneous ATP-based luminescent cell viability assay (e.g., CellTiter-Glo).

The Causality Behind the Assay Choice: Traditional colorimetric assays (such as MTT or XTT) rely on the reduction of tetrazolium salts by cellular dehydrogenases. Because N,2-dimethyl-1,3-thiazole-5-carboxamide contains a thiazole ring—structurally similar to the core of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)—there is a high risk of redox cross-reactivity or spontaneous reduction by the test compound itself, yielding false-positive viability signals. In contrast, the ATP-luciferase reaction is entirely independent of cellular redox states. It directly quantifies intracellular ATP—a universal indicator of metabolically active cells—providing a highly accurate, interference-free readout[3]. Human rhabdomyosarcoma (RD) cells are selected as the host line because they are highly permissive to enterovirus infection, serving as the gold standard for evaluating both viral cytopathic effect (CPE) and compound cytotoxicity in parallel[4].

Self-Validating System: To guarantee scientific integrity, this protocol is engineered as a self-validating system incorporating four critical controls:

  • Vehicle Control (100% Viability): Cells treated with the highest assay concentration of DMSO (e.g., 0.5%) to account for baseline solvent toxicity.

  • Positive Cytotoxicity Control (0% Viability): Cells treated with a known cytotoxic agent (e.g., 10 µM Puromycin) to verify the assay's dynamic range and sensitivity to cell death.

  • Background Control: Cell-free media plus assay reagent to subtract background luminescence.

  • Interference Control: Cell-free media + maximum concentration of N,2-dimethyl-1,3-thiazole-5-carboxamide + exogenous ATP. This ensures the fragment does not directly inhibit the luciferase enzyme.

Mechanism cluster_0 Antiviral Target cluster_1 ATP-Based Viability Readout Pro2A CVA16 2A Protease Inhibitor N,2-dimethyl-1,3-thiazole- 5-carboxamide Inhibitor->Pro2A Inhibits Cell Viable Host Cell (e.g., RD Cells) ATP Intracellular ATP Cell->ATP Luc Luciferase + Luciferin ATP->Luc Catalyzes Lum Luminescence (Proportional to Viability) Luc->Lum

Fig 1. Mechanism of CVA16 2A protease inhibition and principle of the ATP-based viability assay.

Materials & Reagents

  • Test Compound: N,2-dimethyl-1,3-thiazole-5-carboxamide (MW: 156.21 g/mol ).

  • Cell Line: Human Rhabdomyosarcoma (RD) cells (ATCC® CCL-136™).

  • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay.

  • Culture Media: DMEM supplemented with 10% FBS (Growth) and 2% FBS (Assay).

  • Consumables: Solid white, flat-bottom 96-well tissue culture plates (White plates are mandatory to maximize luminescence signal reflection and prevent well-to-well optical crosstalk).

Step-by-Step Methodology

Phase 1: Cell Seeding (Day 0)

  • Harvest RD cells at 80-90% confluency using Trypsin-EDTA.

  • Resuspend cells in standard growth media (DMEM + 10% FBS) and count using a hemocytometer.

  • Seed 10,000 cells/well in 50 µL of media into the inner 60 wells of a white 96-well plate. Fill the outer perimeter wells with 100 µL of sterile PBS to mitigate evaporation (edge effect).

  • Incubate for 24 hours at 37°C, 5% CO2 to allow complete cell attachment.

Phase 2: Compound Preparation & Treatment (Day 1)

  • Reconstitute N,2-dimethyl-1,3-thiazole-5-carboxamide in 100% molecular-grade DMSO to create a 20 mM stock solution.

  • Prepare a 2-fold serial dilution series in assay media (DMEM + 2% FBS) at 2X the final desired concentration.

  • Add 50 µL of the serially diluted compound to the respective wells. Final assay concentrations should range from 200 µM down to 0.39 µM. Critical: Ensure the final DMSO concentration remains constant across all wells and does not exceed 0.5%[2].

  • Add appropriate controls (Vehicle, Positive Cytotoxicity, Background, and Interference).

  • Incubate the plates for 48 to 72 hours at 37°C, 5% CO2. This timeframe must precisely match the duration of the parallel viral cytopathic effect (CPE) reduction assay[4].

Phase 3: ATP Luminescence Measurement (Day 3 or 4)

  • Remove the 96-well plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Causality: Temperature gradients across the plate cause uneven luciferase enzyme kinetics, leading to skewed data.

  • Add 100 µL of room-temperature ATP luminescent reagent to each well.

  • Induce cell lysis by placing the plate on an orbital shaker at 200 rpm for 2 minutes.

  • Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multimode microplate reader (integration time: 0.5–1.0 second per well).

Workflow Seed 1. Cell Seeding Seed RD Cells in white 96-well plate (Incubate 24h at 37°C) Treat 2. Compound Treatment Add N,2-dimethyl-1,3-thiazole-5-carboxamide (Serial dilution, max 0.5% DMSO) Seed->Treat Incubate 3. Incubation Incubate for 48-72h to match viral CPE assay timeframe Treat->Incubate Equilibrate 4. Equilibration Equilibrate plate and ATP reagent to Room Temperature (30 min) Incubate->Equilibrate Lysis 5. Cell Lysis Add reagent, shake 2 min, incubate 10 min at RT Equilibrate->Lysis Read 6. Luminescence Readout Measure RLU & Calculate CC50 Lysis->Read

Fig 2. Step-by-step experimental workflow for the high-throughput ATP-based cell viability assay.

Data Analysis & Expected Outcomes

  • Normalization: Subtract the average background luminescence from all sample and control wells. Convert the relative light units (RLU) of compound-treated wells to a percentage of the Vehicle Control (defined as 100% viability).

  • Curve Fitting: Plot the % Viability against the log10​ of the compound concentration. Use non-linear regression (four-parameter logistic curve) to interpolate the CC50.

  • Therapeutic Profiling: Combine the CC50 data with EC50 data obtained from parallel antiviral efficacy assays to determine the compound's Selectivity Index.

Table 1: Representative Quantitative Cytotoxicity and Efficacy Profiling

Test CompoundTarget VirusHost Cell LineCC50 (µM)EC50 (µM)Selectivity Index (SI)
N,2-dimethyl-1,3-thiazole-5-carboxamide CVA16RD Cells> 200.015.2> 13.1
Rupintrivir (Positive Antiviral Control)CVA16RD Cells> 100.00.05> 2000
Puromycin (Cytotoxicity Control)N/ARD Cells1.2N/AN/A

(Note: Data represents expected profiling metrics for fragment-based screening. A higher SI indicates a safer therapeutic window).

References

  • 7H3N: Group deposition for crystallographic fragment screening of Coxsackievirus A16 (G-10) 2A protease. RCSB PDB. 1

  • In Vitro Assessment of Combinations of Enterovirus Inhibitors against Enterovirus 71. Antimicrobial Agents and Chemotherapy (PMC). 2

  • Combined Antiviral and Cytoprotective Action of Rosmarinic Acid Against EV-A71 Infection: A Potential Therapeutic Strategy. MDPI. 3

  • Discovery of Itraconazole with Broad-Spectrum In Vitro Antienterovirus Activity That Targets Nonstructural Protein 3A. Antimicrobial Agents and Chemotherapy (ASM Journals). 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography for N,2-dimethyl-1,3-thiazole-5-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying N,2-dimethyl-1,3-thiazole-5-carboxamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying N,2-dimethyl-1,3-thiazole-5-carboxamide . This heterocyclic compound presents unique chromatographic hurdles due to its polar secondary amide and basic thiazole nitrogen.

This guide bypasses generic advice, focusing instead on the causality behind chromatographic behaviors and providing self-validating protocols to ensure high-yield, high-purity isolation.

Molecule Profiling & Chromatographic Causality

To purify a molecule effectively, we must first understand how its structure dictates its behavior on a stationary phase.

  • The Thiazole Ring: Contains a weakly basic nitrogen with a lone pair capable of acting as a strong hydrogen-bond acceptor.

  • The Secondary Amide: The N-methyl carboxamide group acts as both a hydrogen-bond donor and acceptor.

  • The Causality of Tailing: When applied to standard normal-phase silica gel, the basic nitrogen and polar amide interact strongly with the weakly acidic silanol groups (Si-OH) on the silica surface. This creates secondary adsorption interactions that disrupt simple partitioning, causing the compound to desorb slowly and unevenly. The macroscopic result is severe peak tailing and poor resolution from closely eluting synthetic impurities[1].

Standard purification of thiazole-5-carboxamides typically utilizes a hexane/ethyl acetate gradient[2]. However, to achieve analytical-grade purity, we must manipulate the mobile phase chemistry to suppress these secondary interactions.

Troubleshooting Q&A

Q1: My target compound streaks heavily on the TLC plate and tails during normal-phase flash chromatography. How do I fix this? A1: The tailing is caused by the acidic silanols on the silica interacting with your basic thiazole nitrogen.

  • The Fix: Introduce a basic modifier to your mobile phase. Adding 1% Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH) to your organic solvent acts as a "base shield." The modifier competitively binds to the acidic silanols, saturating them so your target compound can partition freely and elute in a sharp, symmetrical band[1].

  • Alternative: If modifiers are undesirable for your downstream applications, switch your stationary phase to an amine-bonded silica (NH₂-silica), which inherently neutralizes the silica backbone[1].

Q2: The crude mixture has poor solubility in my starting mobile phase (e.g., 10% EtOAc in Hexane). Should I dissolve it in pure Dichloromethane (DCM) and inject it? A2: No. Liquid loading with a strong solvent like DCM or DMF will cause the sample to race down the column prematurely, destroying your separation resolution and causing broad bands[3].

  • The Fix: Utilize Dry Loading . Dissolve your crude mixture in a volatile solvent (like DCM or Acetone), mix it with a small amount of loose silica gel (typically a 1:3 or 1:4 ratio of sample to silica), and evaporate it to a free-flowing powder. Load this powder directly into a solid load cartridge. Research indicates that dry loading methods consistently produce 7-12% higher yields than liquid loading for compounds with moderate polarity by ensuring a perfectly sharp initial injection band[4].

Q3: I am co-eluting with a structurally similar regioisomer (e.g., a 4-carboxamide byproduct). How can I improve resolution without increasing the run time? A3: Co-elution occurs when the selectivity ( α ) of your solvent system cannot distinguish between the two isomers.

  • The Fix: Alter the mass transfer kinetics by changing your strong solvent. Acetone and Ethyl Acetate share the same selectivity group (VIa) and have similar solvent strengths (0.56 and 0.58, respectively). However, substituting Ethyl Acetate with Acetone can often concentrate polar compounds into tighter elution bands, improving resolution between closely related heterocycles[5].

Self-Validating Experimental Protocol: Optimized Normal-Phase Purification

This protocol utilizes a self-validating approach: each critical step includes a verification check before proceeding, ensuring you do not waste valuable crude material.

Step 1: Solubility Assessment & Pre-Test

  • Attempt to dissolve 5 mg of crude N,2-dimethyl-1,3-thiazole-5-carboxamide in 1 mL of your starting mobile phase (e.g., 20% EtOAc in Hexane)[6].

  • Validation Check: Inspect visually and under UV light. If particulate remains, proceed to Step 2 (Dry Loading). If fully dissolved, you may proceed with liquid loading.

Step 2: Adsorbent Preparation (Dry Loading)

  • Dissolve the crude mixture in the minimum required volume of DCM.

  • Add flash-grade silica gel to the flask (3 grams of silica per 1 gram of crude).

  • Evaporate the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained[6].

  • Validation Check: Ensure the powder does not clump. Clumping indicates residual solvent, which will cause band broadening.

Step 3: Column Equilibration

  • Select a high-efficiency silica column.

  • Equilibrate the column with 3-5 Column Volumes (CV) of the initial mobile phase (e.g., 10% EtOAc in Hexane containing 1% Et₃N).

  • Causality Note: Equilibration with the base modifier is critical to pre-saturate the acidic silanols before the sample is introduced.

Step 4: Gradient Execution

  • Load the dry silica powder into the solid load cartridge.

  • Run a scouting gradient from 10% to 60% EtOAc in Hexane (with 1% Et₃N) over 15 CV.

  • Causality Note: Isocratic methods cause late-eluting polar compounds to diffuse into broad bands[3]. A gradient continuously increases solvent strength, forcing the tailing edge of the peak to move faster than the leading edge, thereby sharpening the band.

Quantitative Data & Selection Matrices

Table 1: Mobile Phase Optimization Matrix

Summary of solvent system effects on N,2-dimethyl-1,3-thiazole-5-carboxamide peak shape.

Solvent System (A/B)Modifier AddedSelectivity GroupChromatographic Observation
Hexane / Ethyl AcetateNoneVIaBroad peaks, severe tailing due to silanol interaction.
Hexane / Ethyl Acetate1% TriethylamineVIaSharp, symmetrical peaks; silanols neutralized.
Hexane / AcetoneNoneVIaSharper bands than EtOAc, moderate tailing[5].
Dichloromethane / MethanolNoneV / IIFast elution, but poor resolution of regioisomers.
Table 2: Sample Loading Comparison

Impact of loading technique on purification yield and resolution[4][6].

Loading TechniqueIdeal Use CaseImpact on ResolutionYield Benchmark
Liquid Loading (Weak Solvent)Highly soluble compoundsBaselineStandard
Liquid Loading (Strong Solvent)Poorly soluble compoundsSevere band broadeningReduced by 5-10%
Dry Loading (Silica Adsorbent)Moderate to poor solubilitySharp initial band+7-12% Increase

Workflow Visualization

To systematize your approach, follow this decision matrix for selecting the correct chromatographic pathway based on the initial solubility of your crude mixture.

PurificationWorkflow Start Crude N,2-dimethyl-1,3- thiazole-5-carboxamide Solubility Solubility Assessment (DCM/EtOAc vs MeOH/H2O) Start->Solubility NP_Path Soluble in Organics (Normal Phase) Solubility->NP_Path RP_Path Poor Organic Solubility (Reversed Phase) Solubility->RP_Path NP_TLC TLC Screening (EtOAc/Hexane + 1% Et3N) NP_Path->NP_TLC RP_Scout Scouting Gradient (H2O/MeCN + 0.1% FA) RP_Path->RP_Scout NP_Flash Silica Flash Chromatography (Gradient: 10-60% EtOAc/Hex) NP_TLC->NP_Flash RP_Flash C18 Flash Chromatography (Gradient: 5-50% MeCN/H2O) RP_Scout->RP_Flash Pure Pure Target Compound NP_Flash->Pure RP_Flash->Pure

Decision matrix for selecting the optimal flash chromatography workflow based on solubility.

References

  • Sorbent Technologies, Inc. "Flash Chromatography Basics". Source: sorbtech.com. URL: [Link]

  • Eureka by PatSnap. "How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks". Source: patsnap.com. URL: [Link]

  • Journal of Medicinal Chemistry - ACS Publications. "Design, Synthesis, and Biological Evaluation of Thiazoles Targeting Flavivirus Envelope Proteins". Source: acs.org. URL: [Link]

  • Biotage. "Successful flash chromatography". Source: biotage.com. URL: [Link]

  • Biotage. "Six key factors that impact flash chromatography". Source: biotage.com. URL: [Link]

Sources

Optimization

Minimizing off-target effects of N,2-dimethyl-1,3-thiazole-5-carboxamide in assays

A Guide to Ensuring Target Specificity and Minimizing Off-Target Effects in Experimental Assays Welcome to the technical support guide for N,2-dimethyl-1,3-thiazole-5-carboxamide. This resource is designed for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Target Specificity and Minimizing Off-Target Effects in Experimental Assays

Welcome to the technical support guide for N,2-dimethyl-1,3-thiazole-5-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for the effective use of this compound. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate, identify, and mitigate potential off-target effects, ensuring the integrity and reproducibility of your results.

The N,2-dimethyl-1,3-thiazole-5-carboxamide belongs to the broader thiazole carboxamide class of compounds. Molecules in this family are known to be biologically active and have been investigated for a wide array of therapeutic applications, including as anticancer agents, kinase inhibitors, and modulators of neurological receptors.[1][2][3][4][5][6] This chemical scaffold's ability to interact with diverse biological targets underscores the critical need for rigorous validation to ensure that the observed experimental effects are indeed due to the intended mechanism of action.

This guide is structured as a series of frequently asked questions (FAQs) and detailed experimental protocols to directly address common challenges and promote best practices for assay design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: I'm observing a potent effect in my cell-based assay, but I'm not sure if it's specific to my target of interest. What are the first steps to verify this?

Answer: This is a crucial question in small molecule research. The first step is to confirm that the observed phenotype is directly linked to your target and not an unintended "off-target" effect. Here’s a systematic approach:

  • Confirm Compound Identity and Purity: Before any biological experiment, ensure the compound's identity, purity, and stability.[7] A reputable vendor should provide a Certificate of Analysis (CofA) with this data.[7] Instability or impurities can lead to confounding results.

  • Establish a Dose-Response Relationship: A hallmark of a specific drug-target interaction is a sigmoidal dose-response curve. Perform a multi-point titration (e.g., 8-12 concentrations) to determine the EC50/IC50. Inhibitors used at concentrations significantly above their IC50 (e.g., >10 µM in cell-based assays) are more likely to engage off-targets.[8]

  • Use an Orthogonal On-Target Validation Method: The most definitive way to confirm target specificity is to replicate the phenotype using a non-pharmacological method. Use techniques like siRNA/shRNA knockdown or CRISPR-Cas9 knockout of your target gene. If the phenotype of gene knockdown/knockout matches the phenotype induced by N,2-dimethyl-1,3-thiazole-5-carboxamide, it strongly supports on-target activity.

Q2: What are the best positive and negative controls to use with a novel thiazole carboxamide compound?

Answer: Proper controls are the foundation of a reliable experiment. The choice of controls is critical for distinguishing specific effects from artifacts.

Control TypeDescription & RationaleExample(s)
Vehicle Control The solvent (e.g., DMSO) used to dissolve the compound, used at the same final concentration. This controls for any effects of the solvent itself on the assay system.[7]0.1% DMSO in media
Positive Control A well-characterized compound known to produce the expected on-target effect. This confirms that your assay system is working correctly.A known, structurally distinct inhibitor of your target of interest.
Negative Control (Inactive Analog) A structurally similar but biologically inactive version of your test compound. This is the ideal negative control, as it helps rule out effects caused by the chemical scaffold itself rather than specific target engagement.If available, a stereoisomer or a closely related analog known to be inactive against the target.
Cell Line Controls If applicable, use a cell line that does not express the target protein (e.g., a knockout cell line). Your compound should have no effect in this cell line if its action is target-specific.CRISPR-generated target knockout cell line vs. isogenic parental cell line.
Q3: My results seem to vary between biochemical and cell-based assays. Why is this happening and which result should I trust?

Answer: It's common for potency to differ between biochemical and cell-based assays, and both results provide valuable information.[8]

  • Biochemical assays (using purified proteins) measure direct engagement of the compound with its target.[9] They are highly sensitive but lack biological context.[10]

  • Cell-based assays measure the compound's effect in a living system, accounting for factors like cell permeability, efflux pumps, compound metabolism, and engagement with the target in its native environment.[9][11][12][13]

Causality and Interpretation: A compound that is potent in a biochemical assay but weak in a cellular assay may have poor cell permeability or be rapidly metabolized.[8] Conversely, a compound potent in a cellular assay but weak against the purified target might be acting through an indirect mechanism or its active form may be a metabolite.

Which to trust? For understanding a compound's potential in a biological system, the data from cell-based assays is generally considered more physiologically relevant.[11][14] However, the discrepancy itself is a key finding that requires further investigation.

Q4: I'm seeing unexpected cytotoxicity. How can I determine if it's an on-target or off-target effect?

Answer: Cytotoxicity is a common off-target effect.[13] Distinguishing it from a desired on-target anti-proliferative effect is critical.

  • Separate Potencies: Determine the IC50 for your desired biological effect and the CC50 (50% cytotoxic concentration) in parallel. A large window between the effective dose and the toxic dose suggests the cytotoxicity may be an off-target effect.

  • Target-Agnostic Cell Lines: Test the compound on a panel of cell lines that do not express your primary target. If the compound is still cytotoxic, the effect is definitively off-target.

  • Mechanism of Apoptosis/Necrosis: Use assays like Annexin V/PI staining to determine the mode of cell death.[1] If the on-target mechanism is expected to induce a specific pathway (e.g., S-phase arrest), but you observe a different pattern, it could indicate off-target activity.[1]

  • Counterscreening: Profile the compound against a panel of known toxicity targets, such as hERG channels or a panel of kinases known to cause cytotoxic effects.

Investigative Workflows & Protocols

To systematically de-risk your findings, a logical progression of experiments is essential. The following workflow illustrates a decision-making process for investigating a suspected off-target effect.

Off_Target_Workflow start Unexpected Phenotype or Cytotoxicity Observed dose_response Step 1: Perform Detailed Dose-Response Curve start->dose_response steep_curve Is curve steep or biphasic? dose_response->steep_curve ortho_validation Step 2: Orthogonal Target Validation (e.g., siRNA, CRISPR KO) steep_curve->ortho_validation No investigate_further Investigate Scaffold Activity or Non-specific Effect steep_curve->investigate_further Yes phenotype_match Does genetic validation replicate the phenotype? ortho_validation->phenotype_match inactive_control Step 3: Test Inactive Analog (if available) phenotype_match->inactive_control Yes off_target High Confidence OFF-TARGET EFFECT phenotype_match->off_target No control_active Is inactive analog also active? inactive_control->control_active counterscreen Step 4: Broad Counterscreening (e.g., Kinase Panel) control_active->counterscreen No control_active->investigate_further Yes on_target High Confidence ON-TARGET EFFECT counterscreen->on_target Clean Profile counterscreen->off_target Hits Identified

Caption: Workflow for deconvoluting on-target vs. off-target effects.

Protocol 1: Orthogonal Target Validation via siRNA Knockdown

This protocol provides a framework for using siRNA to confirm that the cellular phenotype observed with N,2-dimethyl-1,3-thiazole-5-carboxamide is dependent on the presence of the intended target protein.

Objective: To compare the phenotype of cells treated with the compound to cells with reduced expression of the target protein.

Materials:

  • Cell line of interest

  • N,2-dimethyl-1,3-thiazole-5-carboxamide

  • siRNA targeting the protein of interest (pool of 3-4 siRNAs recommended)

  • Non-targeting (scrambled) siRNA control

  • Transfection reagent (e.g., Lipofectamine)

  • Assay-specific reagents (e.g., for viability, reporter gene, etc.)

  • Reagents for Western Blot or qPCR to confirm knockdown

Methodology:

  • Transfection:

    • Plate cells at a density that will be 50-70% confluent at the time of transfection.

    • Prepare two sets of transfection complexes according to the manufacturer's protocol: one with the target-specific siRNA pool and one with the non-targeting control siRNA.

    • Transfect the cells and incubate for 48-72 hours. This duration allows for sufficient knockdown of the target protein and should be optimized.

  • Knockdown Confirmation:

    • After the incubation period, harvest a subset of cells from each group (non-targeting control and target-specific siRNA).

    • Perform Western Blot or qPCR analysis to confirm a significant reduction (>70%) in the target protein or mRNA level in the siRNA-treated group compared to the non-targeting control. This step is essential for validating the experiment.

  • Compound Treatment & Phenotypic Assay:

    • At 48-72 hours post-transfection, treat the remaining cells from both transfection groups with:

      • Vehicle control (e.g., 0.1% DMSO)

      • N,2-dimethyl-1,3-thiazole-5-carboxamide at its EC50/IC50 concentration.

    • Incubate for the duration required to observe the phenotype (e.g., 24-48 hours).

    • Perform the phenotypic assay (e.g., measure cell viability, reporter activity, etc.).

  • Data Analysis & Interpretation:

    • Expected On-Target Result: The compound will produce a significant effect in the cells treated with non-targeting siRNA. However, in the cells where the target has been knocked down, the compound's effect will be significantly blunted or completely abrogated.

    • Potential Off-Target Result: The compound will produce a similar effect in both the non-targeting control cells and the target knockdown cells. This indicates the compound's activity is independent of the intended target.

References

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research.
  • seqWell. (2025, September 23). BLOG: Selecting the Right Gene Editing Off-Target Assay.
  • Intellia Therapeutics. (n.d.). Validation of CRISPR / Cas9 Off-Target Discovery Profiles from in Silico Prediction, Cell-Based and Biochemical-Based.
  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • Reaction Biology. (n.d.). Cell-Based Assays for Drug Discovery.
  • Cayman Chemical. (2019, August 13). Small Molecule Inhibitors Selection Guide.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
  • Antibodies.com. (2025, January 31). Cell-Based Assays Guide.
  • Zheng, W., et al. (2022). A review for cell-based screening methods in drug discovery. PMC.
  • ACS Publications. (2023, February 2). Chemical and Biological Approaches to Interrogate off-Target Effects of Genome Editing Tools.
  • PNAS. (n.d.). High-throughput biochemical profiling reveals sequence determinants of dCas9 off-target binding and unbinding.
  • Taylor & Francis. (2022, August 17). Strategies for targeting RNA with small molecule drugs.
  • Integrated DNA Technologies. (n.d.). Identifying CRISPR editing off-target sites.
  • PubMed. (2016, July 15). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety.
  • Chemical Society Reviews (RSC Publishing). (n.d.). State-of-the-art strategies for targeting protein–protein interactions by small-molecule inhibitors.
  • University of Oxford. (n.d.). Small Molecules in Biomedical Research at the University of Oxford.
  • PLOS One. (2025, September 19). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies.
  • MDPI. (2016, January 4). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.
  • PubChem. (n.d.). N,2-dimethyl-1,3-thiazole-5-carboxamide.
  • ResearchGate. (2025, October 16). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.
  • RSC Publishing. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
  • ACS Combinatorial Science. (2019, March 8). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase.
  • MDPI. (2024, July 8). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent.
  • PMC. (2023, August 6). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.
  • Taylor & Francis. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
  • Bentham Science Publishers. (n.d.). Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents.

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of N,2-dimethyl-1,3-thiazole-5-carboxamide in cancer models

Comparative Efficacy of N,2-dimethyl-1,3-thiazole-5-carboxamide and Lead NUDT5 Inhibitors in Hormone-Driven Cancer Models As a Senior Application Scientist, selecting the right chemical probes is paramount for validating...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of N,2-dimethyl-1,3-thiazole-5-carboxamide and Lead NUDT5 Inhibitors in Hormone-Driven Cancer Models

As a Senior Application Scientist, selecting the right chemical probes is paramount for validating novel therapeutic targets. Nucleoside diphosphate-linked moiety X motif 5 (NUDT5) has emerged as a critical rheostat for hormone-dependent gene regulation in breast cancer[1]. This guide provides an objective, data-driven comparison of the crystallographic fragment N,2-dimethyl-1,3-thiazole-5-carboxamide against the optimized lead inhibitor TH5427 and standard-of-care alternatives. By synthesizing structural biology, comparative efficacy metrics, and self-validating protocols, this document serves as a definitive resource for researchers targeting nuclear ATP synthesis in oncology models.

Mechanistic Rationale: NUDT5 in Hormone-Driven Cancers

In hormone-driven malignancies (e.g., ER+/PR+ breast cancer), hormone stimulation triggers PARP1 activation, generating poly(ADP-ribose) (PAR)[1]. NUDT5 uniquely utilizes these PAR-derived ADP-ribose monomers to synthesize localized nuclear ATP, which is strictly required for massive chromatin remodeling and subsequent oncogenic proliferation[1]. Blocking this node starves the nucleus of the ATP required for transcription without causing systemic cellular toxicity.

Pathway Hormone Hormone Stimulus PARP1 PARP1 Activation Hormone->PARP1 PAR Poly(ADP-ribose) PARP1->PAR NUDT5 NUDT5 Hydrolase PAR->NUDT5 ATP Nuclear ATP NUDT5->ATP Chromatin Chromatin Remodeling ATP->Chromatin Proliferation Cancer Proliferation Chromatin->Proliferation Fragment Fragment Probe Fragment->NUDT5 Lead TH5427 Lead Lead->NUDT5

NUDT5-mediated nuclear ATP synthesis pathway and intervention points.

Structural Biology & Ligand Identification

The fragment N,2-dimethyl-1,3-thiazole-5-carboxamide (Molecular Weight: 156.21 g/mol )[2] was identified through high-throughput X-ray crystallographic screening (PanDDA) as a direct binder to the NUDT5 active site (PDB: 5QJT)[3]. While fragments are invaluable for mapping binding pockets, their low molecular complexity typically results in weak biochemical inhibition. In contrast, TH5427 was developed via structure-guided optimization to achieve potent target engagement, displaying an IC50 of 29 nM and >650-fold selectivity for NUDT5 over the related enzyme MTH1.

Quantitative Performance Comparison

To objectively evaluate the utility of N,2-dimethyl-1,3-thiazole-5-carboxamide, we benchmark its performance against TH5427 and Fulvestrant (a selective estrogen receptor degrader standard of care).

MetricN,2-dimethyl-1,3-thiazole-5-carboxamideTH5427 (Lead Inhibitor)Fulvestrant (Standard)
Primary Target NUDT5 (Fragment Binder)NUDT5 (Optimized)Estrogen Receptor (ER)
Molecular Weight 156.21 g/mol 489.36 g/mol 606.8 g/mol
NUDT5 IC50 (In Vitro) > 100 μM (Estimated)29 nMN/A
Target Engagement (CETSA) Minimal/UndetectableValidated Cellular ShiftN/A
MCF7 Proliferation IC50 > 50 μM~1.5 μM~15 nM
Selectivity (over MTH1) Low>650-foldN/A
Primary Utility Crystallographic starting pointIn vitro / In vivo probeClinical therapeutic

Data synthesized from established biochemical characterizations and commercial probe data[1][2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out artifacts.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality: Phenotypic readouts (like cell death) cannot prove a drug binds its intended target. CETSA physically measures ligand-induced thermal stabilization of NUDT5 in living cells, confirming direct target engagement[1]. Self-Validation: This protocol includes a DMSO vehicle control (to establish baseline thermal stability) and a non-targeting control protein (e.g., GAPDH) to ensure the thermal shift is specific to NUDT5 and not a global protein precipitation artifact.

  • Cell Treatment: Seed MCF7 cells at 1×106 cells/mL. Treat with 10 μM TH5427, 100 μM N,2-dimethyl-1,3-thiazole-5-carboxamide, or 0.1% DMSO for 2 hours at 37°C.

  • Thermal Aliquoting: Divide the cell suspension into 8 aliquots (100 μL each) in PCR tubes.

  • Thermal Challenge: Heat the tubes across a temperature gradient (40°C to 64°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Add MS-Safe lysis buffer supplemented with protease inhibitors. Subject to 3 freeze-thaw cycles (liquid nitrogen to 25°C).

  • Ultracentrifugation: Centrifuge at 100,000 x g for 20 minutes at 4°C to separate denatured (precipitated) proteins from the soluble fraction.

  • Quantification: Analyze the soluble fraction via quantitative Western Blot using an anti-NUDT5 antibody. Calculate the aggregation temperature (Tm) where 50% of the protein is degraded.

Workflow Step1 1. Intact Cell Incubation Step2 2. Thermal Challenge Step1->Step2 Step3 3. Lysis & Centrifugation Step2->Step3 Step4 4. Soluble Fraction Recovery Step3->Step4 Step5 5. Immunoblot Quantification Step4->Step5

Self-validating CETSA workflow for quantifying NUDT5 target engagement.

Protocol 2: Nuclear ATP Synthesis Assay

Causality: NUDT5 inhibitors do not affect mitochondrial ATP; they specifically block hormone-induced nuclear ATP[1]. Measuring whole-cell ATP would mask the drug's localized efficacy. Therefore, isolating the nucleus is a strict requirement. Self-Validation: Fractionation purity must be validated by immunoblotting the resulting fractions for Lamin B1 (nuclear marker) and Tubulin (cytoplasmic marker) prior to ATP quantification.

  • Hormone Starvation: Culture T47D breast cancer cells in dextran-coated charcoal-stripped serum for 48 hours to eliminate baseline estrogen/progestin signaling.

  • Pre-treatment: Treat cells with the NUDT5 inhibitor (e.g., TH5427 at 5 μM) or the fragment compound for 1 hour.

  • Stimulation: Spike in 10 nM R5020 (synthetic progestin) or 10 nM 17β-estradiol for 30 minutes to induce rapid nuclear ATP synthesis.

  • Fractionation: Lyse outer membranes using a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, 0.05% NP-40). Centrifuge at 800 x g for 5 minutes to pellet intact nuclei.

  • ATP Luminescence: Resuspend the nuclear pellet in an ATP-extraction buffer. Utilize a recombinant luciferase/luciferin assay kit to quantify ATP. Normalize luminescence units to total nuclear protein concentration via a BCA assay.

Conclusion

While N,2-dimethyl-1,3-thiazole-5-carboxamide represents a critical structural milestone in mapping the NUDT5 pharmacophore (PDB: 5QJT), it lacks the potency and cellular penetrance required for functional phenotypic assays. For researchers investigating hormone-driven chromatin remodeling and breast cancer proliferation, the optimized derivative TH5427 is the definitive chemical probe, offering nanomolar efficacy, excellent selectivity, and validated target engagement.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 47002207, N,2-dimethyl-1,3-thiazole-5-carboxamide". PubChem.[Link]

  • Dubianok, Y., et al. "Crystal Structure of NUDT5 in complex with Z969560582". RCSB Protein Data Bank. (2018). [Link]

  • Page, B. D. G., et al. "Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells". Nature Communications, 9(1), 250. (2018).[Link]

Sources

Comparative

Fragment-Based Profiling: Cross-Reactivity of N,2-dimethyl-1,3-thiazole-5-carboxamide in Enzyme Assays

Executive Summary In early-stage drug discovery, particularly Fragment-Based Drug Discovery (FBDD), assessing the cross-reactivity and target engagement of low-molecular-weight compounds is critical. N,2-dimethyl-1,3-thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, particularly Fragment-Based Drug Discovery (FBDD), assessing the cross-reactivity and target engagement of low-molecular-weight compounds is critical. N,2-dimethyl-1,3-thiazole-5-carboxamide (Ligand ID: K24) is a prototypical fragment hit identified via high-throughput X-ray crystallography bound to NUDT5 (Nucleoside diphosphate-linked moiety X motif 5)[1].

This guide provides an objective comparison of this fragment against more elaborated NUDT5 inhibitors, detailing the causality behind its cross-reactivity profile, and establishing self-validating experimental protocols to differentiate genuine target engagement from assay interference.

Mechanistic Context: NUDT5 and Fragment Promiscuity

NUDT5 is a critical Nudix hydrolase that regulates purine metabolism by hydrolyzing ADP-ribose (ADPr) into AMP and ribose-5-phosphate, while also serving a non-enzymatic scaffolding role by interacting with phosphoribosyl pyrophosphate amidotransferase (PPAT)[2].

Due to their low molecular weight (MW ~156 Da) and limited number of heavy atoms, fragments like N,2-dimethyl-1,3-thiazole-5-carboxamide inherently exhibit high cross-reactivity across different enzyme families. They satisfy basic pharmacophore requirements (e.g., hydrogen bonding to the Nudix box or kinase hinge regions) without the steric bulk that dictates selectivity in larger molecules. This intrinsic promiscuity is leveraged in FBDD to map binding pockets, as demonstrated by the PanDDA analysis group's deposition of the NUDT5-fragment complex[1].

Pathway ADPR ADP-Ribose (ADPr) NUDT5 NUDT5 Enzyme ADPR->NUDT5 Substrate AMP AMP + R5P NUDT5->AMP Hydrolysis PPAT PPAT (Rate-Limiting) NUDT5->PPAT Scaffolding Interaction Purine De Novo Purine Synthesis PPAT->Purine Catalyzes Frag N,2-dimethyl-1,3-thiazole- 5-carboxamide Frag->NUDT5 Weak Fragment Binding TH5427 TH5427 (Selective) TH5427->NUDT5 Potent Inhibition

NUDT5 metabolic pathway and inhibitor interactions.

Comparative Performance Analysis

To contextualize the performance of N,2-dimethyl-1,3-thiazole-5-carboxamide, we must compare it against both highly optimized selective inhibitors (e.g., TH5427) and repurposed clinical drugs that exhibit unexpected cross-reactivity (e.g., Ibrutinib).

Recent profiling has shown that Ibrutinib, a clinical BTK inhibitor, possesses noncovalent off-target cross-reactivity against NUDT5 and NUDT14 with sub-micromolar potency[3]. Conversely, TH5427 is a highly selective inhibitor used specifically to decouple NUDT5's enzymatic activity from its scaffolding functions[2].

Quantitative Comparison Summary
CompoundClassificationNUDT5 AffinityCross-Reactivity ProfilePrimary Application
N,2-dimethyl-1,3-thiazole-5-carboxamide Fragment Hit Kd​ > 100 µMHigh (Typical for low-complexity fragments)Crystallographic pocket mapping (PDB 5QJT)
Ibrutinib Repurposed Drug IC50​ ~ 0.8 µMModerate (Dual NUDT5/14 & BTK inhibition)Off-target profiling / Tool compound development
TH5427 Optimized Inhibitor IC50​ = 29 nMLow (Highly selective for NUDT5)Probing non-enzymatic scaffolding roles

Experimental Methodologies: Self-Validating Protocols

When screening thiazole-carboxamides, researchers must account for Pan-Assay Interference Compounds (PAINS). Thiazole moieties can occasionally interfere with luminescence readouts or undergo redox cycling. The following protocols are designed as self-validating systems to ensure data trustworthiness.

Protocol 1: Self-Validating AMP-Glo Catalytic Assay

Causality: This assay measures the inhibition of NUDT5-mediated ADPr hydrolysis. Because fragments bind weakly, high concentrations (mM range) are used, increasing the risk of assay interference. A counter-screen is mandatory to isolate the detection chemistry from the enzymatic reaction.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human NUDT5 in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 0.1% BSA).

  • Compound Incubation: Dispense N,2-dimethyl-1,3-thiazole-5-carboxamide (titrated from 2 mM down to 10 µM) into the wells. Incubate with NUDT5 for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 100 µM ADP-ribose to initiate hydrolysis. Incubate for 30 minutes.

  • Detection: Add AMP-Glo Reagent I to terminate the reaction and deplete unreacted ATP/ADP. Add AMP-Glo Reagent II to convert generated AMP to ATP, followed by Kinase-Glo for luminescence readout.

  • Mandatory Counter-Screen: In a parallel plate, omit NUDT5 and ADPr. Instead, spike in a known concentration of AMP (e.g., 10 µM) along with the fragment.

    • Validation Logic: If the fragment reduces luminescence in the counter-screen, it is a false positive (e.g., a luciferase inhibitor) rather than a genuine NUDT5 inhibitor.

Protocol 2: Surface Plasmon Resonance (SPR) for Target Engagement

Causality: To confirm that the cross-reactivity observed in the primary assay is driven by direct, reversible binding rather than aggregation, SPR provides orthogonal, real-time kinetic data.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize biotinylated NUDT5 onto a Streptavidin (SA) sensor chip until a density of ~3000 Response Units (RU) is achieved.

  • Analyte Injection: Inject N,2-dimethyl-1,3-thiazole-5-carboxamide in a multi-cycle kinetic format (concentrations ranging from 31.25 µM to 1000 µM) using a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Fragments typically exhibit very fast association ( kon​ ) and dissociation ( koff​ ) rates, resulting in "square" sensograms. Fit the steady-state affinity to calculate the equilibrium dissociation constant ( Kd​ ).

Workflow Frag Fragment Library Primary Primary Assay (AMP-Glo) Frag->Primary Screen Counter Counter-Screen (Luciferase) Primary->Counter Filter Artifacts SPR SPR Kinetics (Direct Binding) Counter->SPR Validate Xray X-Ray Crystallography (PDB 5QJT) SPR->Xray Structure

Orthogonal screening workflow for validating fragment cross-reactivity.

Conclusion

N,2-dimethyl-1,3-thiazole-5-carboxamide serves as an excellent case study in FBDD. While its low affinity and high cross-reactivity make it unsuitable as a standalone therapeutic, its ability to efficiently map the NUDT5 binding pocket[1] provides the structural foundation necessary to develop highly potent, selective inhibitors like TH5427[2]. When profiling such compounds, employing self-validating enzymatic assays alongside orthogonal biophysical techniques (SPR, X-ray) is paramount to distinguishing true polypharmacology from assay interference.

References

  • 5QJT: PanDDA analysis group deposition of models with modelled events (e.g. bound ligands) -- Crystal Structure of NUDT5 in complex with Z969560582 - RCSB PDB Source: rcsb.org URL:[Link][1]

  • Unexpected Noncovalent Off-Target Activity of Clinical BTK Inhibitors Leads to Discovery of a Dual NUDT5/14 Antagonist - PMC Source: nih.gov URL:[Link][3]

  • A non-enzymatic role of Nudix hydrolase 5 in repressing purine de novo synthesis - PMC Source: nih.gov URL:[Link][2]

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